methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate
Overview
Description
Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate typically involves multi-step organic reactions. . The piperidine ring is then incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, the pyrazole ring can interact with enzyme active sites, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Fentanyl analogues: Share structural similarities with the piperidine ring and are known for their potent biological activities.
Uniqueness
Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate is unique due to its combination of a pyrazole ring, a thiophene ring, and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-(2-phenyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperidin-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-21(26)14-16-9-11-24(12-10-16)22(27)19-15-18(20-8-5-13-29-20)23-25(19)17-6-3-2-4-7-17/h2-8,13,15-16H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTAEQNNSPGXHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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